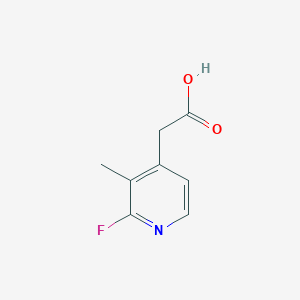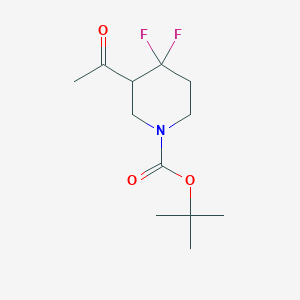![molecular formula C30H28N4O2S2 B13125358 1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione CAS No. 88605-74-7](/img/structure/B13125358.png)
1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene-9,10-dione core substituted with tetraamino groups and phenethylthio groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of amino groups through nitration and subsequent reduction. The phenethylthio groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding hydroquinone form.
Substitution: The amino and phenethylthio groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and phenethylthio groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
88605-74-7 |
|---|---|
Molecular Formula |
C30H28N4O2S2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O2S2/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)30(36)26-24(29(25)35)20(32)16-22(28(26)34)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
InChI Key |
VLPBRXMHYRGSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)SCCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)








